molecular formula C11H7N3 B2988345 5-(Pyridin-3-yl)picolinonitrile CAS No. 1214337-61-7

5-(Pyridin-3-yl)picolinonitrile

Cat. No. B2988345
CAS RN: 1214337-61-7
M. Wt: 181.198
InChI Key: MSCCHWQGKUMKGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “5-(Pyridin-3-yl)picolinonitrile” has been reported. For instance, a series of 5-(pyridine-3-yl)-1,2,4-triazole Mannich bases and bis-Mannich bases containing piperazine and fluorine moieties were synthesized through the Mannich reaction of 1,2,4-triazole thiol intermediate . Another study reported the synthesis of three new metal-organic complexes based on the carboxylic acid with N donor ligand .

Scientific Research Applications

Synthesis of Coordination Polymers

“5-(Pyridin-3-yl)picolinonitrile” is used in the synthesis of coordination polymers. The reactions of a semirigid carboxylic ligand 5-(Pyridin-3-yl)picolinonitrile with Mn(CH3COO)2/Zn(NO3)2/Pb(NO3)2 afforded three new complexes . These complexes have been determined by single-crystal X-ray diffraction analyses and further characterized by elemental analyses, IR spectra, powder X-ray diffraction (PXRD), and thermogravimetric (TG) analyses .

Luminescent Properties

The complexes synthesized using “5-(Pyridin-3-yl)picolinonitrile” exhibit luminescent properties. These properties were investigated in the study .

Catalytic Properties

The complexes synthesized using “5-(Pyridin-3-yl)picolinonitrile” exhibit preferable catalytic properties on degradation of Rhodamine B (RhB) .

Construction of Functional Coordination Polymers

“5-(Pyridin-3-yl)picolinonitrile” is used in the construction of functional coordination polymers. These materials can be applied potentially in gas storage, separation, ion exchange, catalysis, sensor, drug delivery, and so on .

Synthesis of Metal-Organic Complexes

“5-(Pyridin-3-yl)picolinonitrile” is used in the synthesis of metal-organic complexes. Three new metal-organic complexes [Fe(pyip)(H2O)2]n (1), [Co(pyip)(H2O)2]n (2) and [Ni(pyip)(H2O)2]n (3) have been synthesized and characterized based on the carboxylic acid with N donor ligand .

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles

A unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N O bond cleavage of − isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .

properties

IUPAC Name

5-pyridin-3-ylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-6-11-4-3-10(8-14-11)9-2-1-5-13-7-9/h1-5,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCCHWQGKUMKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-3-yl)picolinonitrile

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